
H-Tyr-Tic-Phe-Phe-OH
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TIPP erfolgt mittels Festphasenpeptidsynthese (SPPS). Diese Technik ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess beginnt typischerweise mit der Anlagerung der ersten Aminosäure an das Harz, gefolgt von der schrittweisen Addition von geschützten Aminosäuren. Jeder Schritt beinhaltet Deprotektions- und Kupplungsreaktionen, die die korrekte Sequenz der Aminosäuren gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von TIPP folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu erhöhen. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Isomerization and Cross-Metathesis
Recent studies have explored the isomerization and cross-metathesis reactions of H-Tyr-Tic-Phe-Phe-OH derivatives. These reactions allow for structural modifications that can enhance biological activity:
-
Conditions : Typically involve the use of catalysts like Umicore M2 and specific solvents such as dichloromethane at controlled temperatures .
-
Outcomes : These reactions can yield various lipophilic tetrapeptides with altered pharmacokinetic properties.
Guanidinylation
Guanidinylation of TIPP has been investigated to enhance its binding affinity for opioid receptors:
-
Methodology : This involves modifying the N-terminal amine to a guanidinium group, which has shown increased potency in receptor binding assays.
-
Results : Modified peptides exhibit significantly improved activity compared to unmodified TIPP .
Characterization of this compound Derivatives
The characterization of synthesized derivatives is critical for confirming their structure and biological activity. Key techniques include:
-
Mass Spectrometry (MS) : Used to determine molecular weights and confirm structures.
-
Nuclear Magnetic Resonance (NMR) : Provides insights into the conformational dynamics and purity of peptides.
-
High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity and yield throughout the synthesis process .
Data Table of Characterized Derivatives
Compound Name | Molecular Weight (g/mol) | Retention Time (min) | Activity (IC50 µM) |
---|---|---|---|
This compound | 463.54 | 13.74 | - |
Guan-Dmt-Tic-Phe-Phe-NH2 | 663.32 | 15.04 | 1.72 |
H-Dmt(Tic)-Phe-Phe-NH2 | 705.37 | 16.43 | 0.209 |
Guan-Dmt(Ticψ[CH2NH])Phe-Phe-NH2 | 750.00 | 17.11 | 0.750 |
Wissenschaftliche Forschungsanwendungen
Pharmacological Significance
1.1 Delta-Opioid Receptor Antagonism
TIPP is primarily recognized for its role as a selective antagonist at delta-opioid receptors. Research indicates that it binds with high affinity to these receptors while demonstrating minimal interaction with mu and kappa receptors, which is crucial for studying the specific roles of delta-opioid receptors in various physiological processes .
1.2 Pain Management Research
The compound's antagonistic properties position it as a candidate for pain management therapies. By blocking delta-opioid receptors, TIPP can potentially mitigate the effects of opioid drugs, making it relevant in the context of opioid addiction and overdose treatments .
Structural and Functional Studies
2.1 Molecular Dynamics Simulations
Molecular mechanics studies have shown that TIPP exhibits structural flexibility, particularly at the Phe3 residue. These simulations reveal four low-energy conformers that provide insights into how TIPP interacts with its target receptors . Understanding these conformations aids in optimizing the design of new compounds with enhanced efficacy.
2.2 Guanidinylation Effects
Recent studies on guanidinylated derivatives of TIPP have demonstrated significant alterations in opioid activity profiles. These modifications can enhance blood-brain barrier permeability and alter receptor binding affinities, suggesting new avenues for therapeutic development .
Comparative Analysis with Related Compounds
The versatility of peptide design is highlighted by comparing TIPP with structurally similar compounds:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
H-Tyr-D-Ala-Phe-Phe-OH | Similar sequence with D-Alanine | Increased stability against enzymatic degradation |
H-Tyr-Trp-Phe-Phe-OH | Incorporates Tryptophan instead of Tic | Potentially different receptor binding profile |
H-Tyr-Leu-Phe-Phe-OH | Leucine replaces Tic | May exhibit altered biological activity |
These comparisons illustrate how slight modifications can lead to variations in pharmacological profiles, emphasizing the importance of structure-activity relationships in drug design.
Case Studies and Research Findings
4.1 Opioid Activity Profiles
A study examining the agonist and antagonist characteristics of TIPP revealed that it not only acts as an antagonist but also displays agonist activity under certain conditions. This dual behavior suggests that TIPP could represent a novel class of opioids with unique therapeutic applications .
4.2 Binding Characteristics
Research focused on the binding characteristics of TIPP has provided insights into its interaction mechanisms at the molecular level. These findings are crucial for developing targeted therapies for conditions such as chronic pain and opioid dependence .
Wirkmechanismus
TIPP exerts its effects by binding to delta opioid receptors, which are G protein-coupled receptors involved in modulating pain perception and other physiological processes. Upon binding, TIPP inhibits the activation of these receptors, leading to a decrease in downstream signaling pathways such as the inhibition of adenylyl cyclase and the reduction of intracellular calcium levels. This results in the suppression of pain signals and other related effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Naltrindol: Ein weiterer Delta-Opioid-Rezeptorantagonist mit ähnlichen Bindungseigenschaften.
ICI 174,864: Ein selektiver Delta-Opioid-Rezeptorantagonist, der in der Forschung verwendet wird.
BNTX: Eine Verbindung mit hoher Affinität zu Delta-Opioid-Rezeptoren .
Einzigartigkeit von TIPP
TIPP zeichnet sich durch seine hohe Selektivität und Potenz als Delta-Opioid-Rezeptorantagonist aus. Seine einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit dem Rezeptor, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen macht .
Biologische Aktivität
H-Tyr-Tic-Phe-Phe-OH, commonly known as TIPP, is a tetrapeptide with significant biological activity, particularly as a selective antagonist at delta-opioid receptors. This compound has garnered attention in opioid pharmacology due to its unique interaction profile and potential therapeutic applications.
TIPP consists of the amino acids Tyrosine (Tyr), Tryptophan (Tic), and two Phenylalanines (Phe). Its structure allows it to selectively bind to delta-opioid receptors while exhibiting minimal interaction with mu (μ) and kappa (κ) receptors. This selectivity is crucial for studying the role of delta-opioid receptors in various physiological processes, including pain modulation and addiction treatment.
Binding Affinity and Selectivity
Research indicates that TIPP binds with high affinity to delta-opioid receptors. The following table summarizes its binding affinities compared to other opioid receptor antagonists:
Compound Name | Binding Affinity (K_i, nM) | Selectivity Ratio (δ/μ) |
---|---|---|
This compound (TIPP) | 1.22 ± 0.07 | High |
DPDPE | 8.39 ± 0.70 | Low |
Guan-Dmt-Tic-Phe-Phe-NH2 | 0.146 ± 0.041 | Moderate |
H-Dmt-Tic-Phe-Phe-NH2 | 0.118 ± 0.016 | Moderate |
This data shows that TIPP has a significantly lower K_i value compared to DPDPE, indicating stronger binding affinity for the delta receptor .
N-terminal Guanidinylation
A study explored the effects of N-terminal guanidinylation on TIPP analogues, revealing that modifications could enhance blood-brain barrier permeability while altering in vitro opioid activity profiles. The guanidinylated analogues exhibited varying degrees of partial agonist and antagonist activities at delta receptors, indicating potential for developing new therapeutic agents targeting opioid receptors .
Comparative Analysis of Analogues
Another investigation compared various TIPP analogues, highlighting that even minor structural changes could significantly impact biological activity. For instance, substituting Tyrosine with other amino acids maintained receptor binding affinity but altered selectivity and efficacy profiles .
Therapeutic Implications
The selective antagonism of this compound at delta-opioid receptors positions it as a candidate for treating conditions related to opioid addiction and overdose management. By blocking the effects of potent opioids like morphine, TIPP could mitigate withdrawal symptoms and reduce cravings in dependent individuals .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O6/c38-30(19-26-15-17-29(42)18-16-26)36(45)41-23-28-14-8-7-13-27(28)22-33(41)35(44)39-31(20-24-9-3-1-4-10-24)34(43)40-32(37(46)47)21-25-11-5-2-6-12-25/h1-18,30-33,42H,19-23,38H2,(H,39,44)(H,40,43)(H,46,47)/t30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOUATXRHWNDDW-YRCZKMHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163362 | |
Record name | Tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146369-65-5 | |
Record name | TIPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146369655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TYR-TIC-PHE-PHE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH25YS93HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.